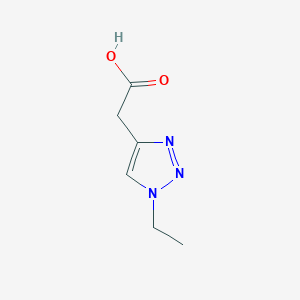

2-(1-乙基-1H-1,2,3-三唑-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid” is a type of triazole derivative. Triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They have broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of Copper (I)-catalyzed azide-alkyne cycloaddition . This so-called “click” reaction has numerous advantages over Huisgen thermal cycloaddition such as high selectivity, better yield, and accelerated rate of the reaction .Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various spectral data analyses such as IR, 1 H-NMR, 13 C-NMR spectra, and HRMS . The presence of two signals for C=O groups at 1650–1712 cm −1 can be observed in the IR absorption spectra .Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For instance, they can be transformed to corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized by various analytical and spectral techniques . For instance, the IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .科学研究应用

Biological Activities

The biological activities of 1,2,3-triazoles are diverse:

For more in-depth information, you can refer to the following sources:

- IntechOpen: 1,2,3-Triazoles: Synthesis and Biological Application

- Russian Journal of Organic Chemistry: Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives

- Royal Society of Chemistry: Design and Synthesis of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) Compounds

- BMC Chemistry: Novel 1,2,4-triazole Derivatives

作用机制

安全和危害

属性

IUPAC Name |

2-(1-ethyltriazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4-5(7-8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZJGPHYYVSSKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)

![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)

![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)